7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride
Description
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (azaspiro) in the 2-position and an amino group in the 7-position. Its molecular formula is C₈H₁₃ClN₂O, with a molecular weight of 188.66 g/mol (calculated). The compound’s spiro[4.4] framework confers conformational rigidity, making it valuable in medicinal chemistry for targeting receptors or enzymes with precise spatial requirements.
Properties
IUPAC Name |
8-amino-2-azaspiro[4.4]nonan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-1-2-8(3-6)4-7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPNLISOLZUYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1N)CC(=O)NC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Basic Information
- Chemical Formula : C₈H₁₅ClN₂O
- Molecular Weight : 176.67 g/mol
- CAS Number : 2173991-79-0
Structural Characteristics
The compound features a spirocyclic structure that includes an azaspiro ring system. This unique configuration is known to influence its biological activity and interaction with various biological targets.
Medicinal Chemistry
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride has been investigated for its potential as an antimicrobial agent. Research indicates that compounds with similar spiro structures exhibit significant antibacterial properties, suggesting that this compound may also possess similar efficacy against various pathogens .
Antimicrobial Activity
Studies have shown that spiro compounds can exhibit potent antimicrobial activity. For instance, derivatives of spiro compounds have been synthesized and tested against a range of bacteria, demonstrating varying degrees of effectiveness. The specific role of the 7-amino group in enhancing this activity is an area of ongoing research .
Interaction with Biological Targets
The compound has been explored for its interactions with specific biological targets, such as enzymes and receptors involved in disease processes. For example, inhibitors of the menin-MLL interaction are being researched for their potential in treating certain types of leukemia, highlighting the relevance of spiro compounds in targeted cancer therapies .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical routes, which are crucial for producing derivatives with enhanced properties for research purposes. The ability to modify the spiro structure allows for the exploration of structure-activity relationships (SAR) that can lead to the development of more effective therapeutic agents .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of spiro compounds, 7-amino derivatives were found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The results indicated that modifications at the amino group significantly influenced antibacterial potency, suggesting a pathway for optimizing drug design based on this scaffold .
Case Study 2: Cancer Therapeutics
Research into inhibitors targeting the menin-MLL interaction has shown promise in preclinical models. Compounds based on the azaspiro framework demonstrated significant inhibition of cancer cell proliferation, providing insights into their potential as lead compounds for further development in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 7-amino-2-azaspiro[4.4]nonan-3-one hydrochloride, highlighting variations in spiro ring systems, functional groups, and pharmacological relevance:
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility compared to free bases.
- Bioactivity: Spirocyclic amines are explored for CNS targets (e.g., opioid receptors) due to their constrained conformations. The amino group may facilitate hydrogen bonding with biological targets, unlike oxa analogs .
Biological Activity
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride is a compound characterized by its unique spirocyclic structure, which includes an amino group that significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 175.70 g/mol. The presence of the amino group at the 7th position enhances its reactivity and biological potential, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The mechanism can vary based on the context of use, but it generally involves modulation of cellular processes that may lead to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various pathogens, including multidrug-resistant strains.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation, showing promise in vitro against several cancer cell lines.
- Pharmacological Applications : Ongoing research aims to explore its use as a pharmaceutical intermediate in drug development targeting infections and cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Activity : A study highlighted the synthesis of derivatives related to spirocyclic compounds, demonstrating significant antibacterial activity against respiratory pathogens such as Streptococcus pneumoniae and Staphylococcus aureus . This indicates that modifications to the spirocyclic framework can enhance efficacy against resistant strains.
- In Vivo Efficacy : In an experimental model, compounds similar to this compound showed promising results in treating infections caused by multidrug-resistant bacteria . These findings support further exploration into its therapeutic potential.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Azaspiro[4.4]nonan-3-one | Not available | Lacks amino group at the 7th position |
| This compound | 2173991790 | Contains amino group, enhancing biological activity |
| 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | 71743838 | Contains oxygen instead of nitrogen |
The comparison illustrates that the presence of the amino group in this compound is crucial for its distinct biological properties compared to similar compounds.
Q & A
Q. Why do some spirocyclic analogs show divergent solubility profiles despite structural similarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
